4-Biphenylboronic acid

Overview

Description

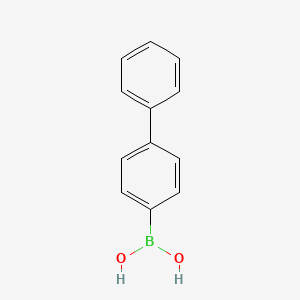

4-Biphenylboronic acid (C₁₂H₁₁BO₂, molecular weight 198.03) is a boronic acid derivative featuring a biphenyl scaffold. Its systematic IUPAC name is (1,1′-biphenyl)-4-ylboronic acid, and it is commonly utilized in organic synthesis, materials science, and biochemical studies due to its unique electronic and steric properties . The compound exhibits a planar biphenyl structure, enabling strong π-π interactions, and its boronic acid moiety facilitates covalent binding with diol-containing molecules, making it valuable in molecular recognition and catalysis . It is commercially available with high purity (>98%) and is widely employed in Suzuki–Miyaura cross-coupling reactions, polymer synthesis, and enzyme inhibition studies .

Mechanism of Action

Target of Action

4-Biphenylboronic acid primarily targets Penicillin Binding Proteins (PBPs). PBPs are crucial in the biosynthesis of bacterial cell walls and are the targets for beta-lactam antibiotics .

Mode of Action

It has been found to act synergistically with other compounds such as 4-iodophenol in the horseradish peroxidase-catalyzed oxidation of luminol . This suggests that it may interact with its targets to enhance certain biochemical reactions.

Biochemical Pathways

this compound has been identified as a potent inhibitor of YUCCA, a flavin-containing monooxygenase involved in the biosynthesis of the plant hormone auxin . By inhibiting YUCCA, this compound can modulate the auxin concentration gradient, which plays a crucial role in various aspects of plant growth and development .

Result of Action

The inhibition of YUCCA by this compound can lead to a decrease in auxin levels, affecting various developmental processes in plants. For instance, it can modulate embryogenesis, apical dominance, lateral root formation, and other auxin-regulated processes .

Biochemical Analysis

Biochemical Properties

4-Biphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in studying carbohydrate recognition and enzyme inhibition. For instance, this compound has been identified as a potent and reversible inhibitor of the enzyme YUCCA, which is involved in auxin biosynthesis in plants . By inhibiting YUCCA, this compound can modulate auxin levels, affecting various plant developmental processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In plant cells, this compound has been shown to influence auxin signaling pathways by inhibiting YUCCA enzymes . This inhibition leads to altered auxin levels, which can impact cell division, elongation, and differentiation. Additionally, this compound’s interaction with diol-containing biomolecules can affect cellular metabolism and gene expression, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role as an enzyme inhibitor. For example, in the case of YUCCA inhibition, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of tryptophan to indole-3-pyruvic acid, a key step in auxin biosynthesis . This binding interaction effectively reduces auxin levels, leading to downstream effects on plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Over time, the compound’s efficacy as an enzyme inhibitor may diminish, affecting its long-term impact on cellular function. In in vitro studies, the temporal effects of this compound on cellular processes can be monitored to understand its stability and degradation patterns.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies in animal models have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. In plants, the compound interacts with the YUCCA enzyme, affecting the auxin biosynthesis pathway . This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall plant growth and development. Additionally, this compound’s ability to form reversible covalent bonds with diols allows it to participate in other metabolic processes, potentially affecting the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. In plants, the compound’s distribution is influenced by auxin transporters such as PIN and ABCB proteins . These transporters help regulate the localization and accumulation of this compound, ensuring its effective interaction with target enzymes and biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. In plant cells, the compound is localized to regions where auxin biosynthesis and signaling occur, such as the apical meristem and developing tissues . This localization is crucial for its role in modulating auxin levels and influencing plant growth. Additionally, this compound’s ability to form reversible covalent bonds with diols allows it to interact with various subcellular compartments, affecting its activity and function.

Biological Activity

4-Biphenylboronic acid (BBo) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in plant biology and medicinal chemistry. This article reviews the biological activity of BBo, highlighting its mechanisms of action, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure attached to a boronic acid functional group. The chemical formula is , and it has a melting point ranging from 232 to 245 °C . This compound exhibits unique properties that facilitate its interaction with biomolecules, making it a valuable tool in various biological applications.

1. Inhibition of Auxin Biosynthesis

BBo has been identified as an effective inhibitor of the YUCCA enzyme, which is crucial for the biosynthesis of indole-3-acetic acid (IAA), a key plant hormone. In studies involving Arabidopsis thaliana, BBo significantly reduced endogenous IAA levels and inhibited root elongation and lateral root formation. The inhibition constants () for BBo were determined to be 67 nM, indicating its potency as a competitive inhibitor against the substrate indole-3-pyruvate (IPyA) .

2. Antioxidant and Cytotoxic Activities

Research has demonstrated that phenyl boronic acid derivatives, including BBo, possess antioxidant properties. For instance, synthesized compounds showed significant DPPH free radical scavenging activity with an IC50 value of 0.14 µg/mL. Furthermore, BBo exhibited selective cytotoxicity against cancer cell lines such as MCF-7, with an IC50 of 18.76 µg/mL, while showing no toxic effects on healthy cell lines .

3. Enzyme Inhibition

BBo also demonstrates inhibitory effects on various enzymes:

- Butyrylcholinesterase : IC50 of 3.12 µg/mL

- Antiurease : IC50 of 1.10 µg/mL

- Antithyrosinase : IC50 of 11.52 µg/mL

These activities suggest potential therapeutic applications in conditions where these enzymes play a role .

Data Table: Biological Activities of this compound

| Activity | IC50 (µg/mL) | Notes |

|---|---|---|

| DPPH Free Radical Scavenging | 0.14 | Strong antioxidant activity |

| Cytotoxicity (MCF-7) | 18.76 | Selective against cancer cells |

| Butyrylcholinesterase Inhibition | 3.12 | Potential for neurological applications |

| Antiurease | 1.10 | Possible application in urology |

| Antithyrosinase | 11.52 | Potential use in dermatology |

Case Study 1: Inhibition of Auxin Biosynthesis

In a study focused on plant development, BBo was used to elucidate the role of auxin by inhibiting YUCCA activity in Arabidopsis thaliana. The results indicated that treatment with BBo led to reduced root growth and altered lateral root formation, demonstrating its utility in studying auxin function in plants .

Case Study 2: Antioxidant and Cytotoxic Effects

A synthesized derivative of quercetin containing a phenyl boronic acid moiety was tested for its biological activity, revealing that it had superior antioxidant properties compared to quercetin alone. This study highlighted the potential of boronic acid derivatives in developing new therapeutic agents against oxidative stress-related diseases .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

4-Biphenylboronic acid is a critical reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction facilitates the construction of complex organic molecules, including pharmaceuticals and advanced materials. For example, it has been used to couple 2-(4-bromophenyl)thiophene with phenylboronic acid to synthesize 4-(2-thieny)biphenyl .

Table 1: Examples of Suzuki Coupling Reactions Involving this compound

| Reaction | Product | Reference |

|---|---|---|

| 2-(4-bromophenyl)thiophene + this compound | 4-(2-thieny)biphenyl | |

| 4-(2-thienyl)phenylboronic acid + 1,4-diiodobenzene | 4,4''-bis(2-thienyl)-1,1':4,1''-terphenyl |

Pharmaceutical Development

Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its ability to enhance the efficacy of drug formulations has made it a valuable asset in medicinal chemistry .

Case Study: Enhancing Chemiluminescence Detection

In a study examining the interactions between boronic acids and saccharides, this compound demonstrated significant enhancing effects in chemiluminescence detection systems. This property can be leveraged for developing sensitive assays for biomolecules in medical diagnostics .

Sensor Technology

Chemical Sensors

this compound is employed in creating sensors for detecting specific biomolecules. Its interaction with diol groups of saccharides allows for the development of highly sensitive detection methods crucial for medical diagnostics and environmental monitoring .

Table 2: Applications of this compound in Sensor Technology

Material Science

Advanced Materials Development

The compound is also significant in material science, where it is used to develop polymers and nanocomposites. These materials have applications across various industries, including automotive and aerospace .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-biphenylboronic acid, and how do reaction conditions influence yield?

- This compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation . For example, palladium-catalyzed coupling of biphenyl precursors with boronic esters under inert atmospheres (e.g., N₂ or Ar) achieves moderate yields (~50–70%). Key factors include catalyst choice (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂), ligand systems (e.g., 2-(biphenyl)dicyclohexylphosphine), and base selection (K₃PO₄ or Cs₂CO₃). Side reactions like homocoupling or deboronation can reduce efficiency, necessitating careful optimization of stoichiometry and temperature .

Q. What spectroscopic and computational methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.57 ppm for aromatic protons in CD₃CN) confirm structure and purity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes (C-B stretching ~1,380 cm⁻¹) and electronic properties (HOMO-LUMO gaps). X-ray crystallography resolves crystal packing and hydrogen-bonding interactions in solid-state structures .

Q. How is this compound employed in cross-coupling reactions for biaryl synthesis?

- It serves as a boron nucleophile in Pd-catalyzed couplings with aryl halides. For example, coupling with 2-bromoaniline yields [1,1':4',1''-terphenyl]-2-amine (64% yield) using Pd(OAc)₂ and ligands. Reaction conditions (solvent: DMF or DME, 80–100°C, 12–16 h) and stoichiometric ratios (2.0 equiv boronic acid) are critical for minimizing byproducts .

Advanced Research Questions

Q. How can nickel-catalyzed difluoroethylation of this compound be optimized?

- In a NiCl₂(PPh₃)₂ -catalyzed system, ligand screening (e.g., diOMe-bpy vs. 2,2'-bipyridine) significantly improves yield (from 5% to ~50%). Solvent polarity (DME preferred), base (K₂CO₃), and temperature (110°C) are optimized via Design of Experiments (DoE) . GC-MS monitors deboronation and homocoupling byproducts .

Q. What role does this compound play in synthesizing hypercrosslinked polymers (HCPs) for separation science?

- As a monomer , it forms porous HCPs via Friedel-Crafts alkylation with 1,3,5-tri(bromomethyl)benzene. These HCPs exhibit high surface area (~500 m²/g) and selective adsorption of 1,2,4-butanetriol via boronate ester formation. BET analysis and adsorption isotherms validate pore structure and capacity .

Q. How does this compound enhance chemiluminescence in carbohydrate detection?

- In capillary electrophoresis , it amplifies the luminol-H₂O₂-HRP reaction by stabilizing reactive intermediates. At 0.5–10 μM, it enhances signal intensity 10-fold compared to other boronic acids. Mechanistic studies suggest synergistic effects between its biphenyl moiety and boronate-diol interactions .

Q. Can this compound act as a YUCCA enzyme inhibitor in plant auxin biosynthesis?

- Yes, it competitively inhibits AtYUC1 (Ki = 2.5 μM) by binding to the flavin cofactor site. Dose-response assays (0–100 μM) and molecular docking (PDB: 4RN0) reveal its higher affinity than natural substrates. In vivo validation uses Arabidopsis thaliana mutants .

Q. How is this compound utilized in covalent organic frameworks (COFs)?

- As a C₃-symmetric building block , it forms dynamic COFs with catechol derivatives (e.g., HHTP). Electric-field-assisted synthesis enables reversible network switching between β-ketoenamine and imine linkages, characterized by in situ TEM and Raman spectroscopy .

Q. Methodological Tables

Table 1. Optimization of Nickel-Catalyzed Difluoroethylation (Adapted from )

| Entry | Ligand | Yield (%) | Byproducts Detected (GC-MS) |

|---|---|---|---|

| 1 | 2,2'-Bipyridine | 5 | Homo-coupling, Deboronation |

| 2 | diOMe-bpy | 58 | Trace deboronation |

| 3 | Phenanthroline | 22 | Homo-coupling |

Table 2. Adsorption Capacity of HCPs for 1,2,4-Butanetriol (Adapted from )

| Polymer | Surface Area (m²/g) | Adsorption Capacity (mg/g) |

|---|---|---|

| HCP-4-BPBA | 520 | 145 |

| HCP-PBA | 480 | 98 |

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

In Suzuki–Miyaura reactions, 4-biphenylboronic acid demonstrates moderate reactivity compared to other aryl boronic acids. For example:

- 4-Fluorophenylboronic acid exhibits higher reactivity, requiring shorter reaction times (e.g., 4 hours vs. 6–8 hours for this compound) under identical conditions (130°C, Pd(PPh₃)₄ catalyst) .

- Phenylboronic acid (unsubstituted) is less reactive than this compound, likely due to the electron-donating biphenyl group enhancing transmetallation efficiency .

- 2-Naphthylboronic acid shows reactivity comparable to this compound, suggesting that extended aromatic systems (e.g., fused vs.

Table 1. Comparative Reactivity in Suzuki–Miyaura Reactions

| Boronic Acid | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| This compound | 6–8 | 85–90 | |

| 4-Fluorophenylboronic acid | 4 | 92 | |

| Phenylboronic acid | 10–12 | 75–80 | |

| 2-Naphthylboronic acid | 6–7 | 88 |

Molecular Recognition and Saccharide Binding

This compound exhibits enhanced binding to diol groups in saccharides compared to other phenylboronic acid derivatives. Key findings include:

- In capillary electrophoresis-chemiluminescence systems, this compound showed a similar enhancing effect to p-iodophenylboronic acid (0.5–10 µM range), whereas 4-octyloxy- and 4-dodecyloxyphenylboronic acids lacked this property .

- Apparent stability constants (K) for this compound with saccharides (e.g., D-fructose, 1-methyl-D-glucoside) were comparable to p-iodophenylboronic acid, indicating its utility in sugar sensing and separation technologies .

Properties

IUPAC Name |

(4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEIJWZLPWNNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199230 | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-94-1 | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.